molecular formula C8H16ClFN2 B1378705 1-(Azetidin-3-yl)-4-fluoropiperidine hydrochloride CAS No. 1449117-63-8

1-(Azetidin-3-yl)-4-fluoropiperidine hydrochloride

Cat. No.: B1378705
CAS No.: 1449117-63-8
M. Wt: 194.68 g/mol
InChI Key: HSMGMZSSEHOJGA-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-4-fluoropiperidine hydrochloride is a heterocyclic compound that contains both azetidine and piperidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.

Industrial Production Methods

Industrial production of 1-(Azetidin-3-yl)-4-fluoropiperidine hydrochloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of cost-effective starting materials and green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-4-fluoropiperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

1-(Azetidin-3-yl)-4-fluoropiperidine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-4-fluoropiperidine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A four-membered ring containing one nitrogen atom.

    Piperidine: A six-membered ring containing one nitrogen atom.

    Fluoropiperidine: A piperidine ring with a fluorine atom attached.

Uniqueness

1-(Azetidin-3-yl)-4-fluoropiperidine hydrochloride is unique due to the combination of azetidine and fluoropiperidine rings, which may confer distinct biological activities and chemical properties compared to other similar compounds .

Properties

IUPAC Name

1-(azetidin-3-yl)-4-fluoropiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15FN2.ClH/c9-7-1-3-11(4-2-7)8-5-10-6-8;/h7-8,10H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMGMZSSEHOJGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1F)C2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Azetidin-3-yl)-4-fluoropiperidine hydrochloride
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1-(Azetidin-3-yl)-4-fluoropiperidine hydrochloride
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1-(Azetidin-3-yl)-4-fluoropiperidine hydrochloride
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1-(Azetidin-3-yl)-4-fluoropiperidine hydrochloride

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